Product packaging for Furfuryl tetrahydropyranyladenine(Cat. No.:CAS No. 109403-64-7)

Furfuryl tetrahydropyranyladenine

Cat. No.: B184445
CAS No.: 109403-64-7
M. Wt: 299.33 g/mol
InChI Key: VUEOUOLENQRIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furfuryl tetrahydropyranyladenine, also known in research contexts as PRK-124, is a synthetic cytokinin. Cytokinins are a class of plant growth hormones that have been investigated for their potential effects in biological models. In scientific studies, this compound has been primarily explored for its applications in dermatological research. Pre-clinical investigations have focused on its potential to improve the appearance of photodamaged skin, with studies noting improvements in skin roughness and moisturization after application . Further research has been conducted on its long-term use in mild-to-moderate rosacea models. In these studies, a formulation containing 0.125% of the compound was reported to be well-tolerated and associated with reductions in erythema severity and inflammatory lesion count over a 48-week period . The mechanism of action is attributed to its cytokinin activity. Related compounds, such as kinetin (N⁶-furfuryladenine), have been shown to protect against oxidative damage to DNA, such as that mediated by Fenton reaction, suggesting a potential role in mitigating the effects of reactive oxygen species . This reagent is provided for use in fundamental biochemical research and in vitro studies. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N5O2 B184445 Furfuryl tetrahydropyranyladenine CAS No. 109403-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-2-6-22-12(5-1)20-10-19-13-14(17-9-18-15(13)20)16-8-11-4-3-7-21-11/h3-4,7,9-10,12H,1-2,5-6,8H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEOUOLENQRIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911155
Record name N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109403-64-7
Record name Furfuryl tetrahydropyranyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109403647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURFURYL TETRAHYDROPYRANYLADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU74MCG1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Furfuryl Tetrahydropyranyladenine

Advanced Synthetic Routes to Furfuryl Tetrahydropyranyladenine

The synthesis of this compound, presumed to be N6-furfuryl-9-(tetrahydropyran-2-yl)adenine, is not extensively detailed in dedicated publications. However, its synthesis can be reliably inferred from established methods for the N9-alkylation of purine (B94841) derivatives and the protection of heterocyclic amines. The primary approach involves the reaction of N6-furfuryladenine (kinetin) with 3,4-dihydro-2H-pyran (DHP).

Multi-Step Synthesis Approaches and Reaction Optimization

The most direct synthetic route to this compound is a one-step acid-catalyzed addition of 3,4-dihydro-2H-pyran to kinetin (B1673648). This reaction is analogous to the well-established use of DHP for the protection of alcohols and amines.

A typical multi-step synthesis would first involve the synthesis of the kinetin scaffold, followed by the introduction of the tetrahydropyranyl group. The synthesis of kinetin itself can be achieved by reacting 6-chloropurine (B14466) with furfurylamine.

Reaction Optimization: The key challenge in the synthesis of N9-substituted purines is achieving regioselectivity, as alkylation can also occur at other nitrogen atoms, primarily N7. Optimization of the reaction conditions is crucial to favor the formation of the desired N9 isomer. Factors influencing this selectivity include the choice of catalyst, solvent, and temperature.

Parameter Conditions Explored General Outcome on N9/N7 Selectivity Reference
Catalyst p-Toluenesulfonic acid (p-TsOH), Pyridinium p-toluenesulfonate (PPTS), Lewis acids (e.g., SnCl4)Strong acids like p-TsOH can effectively catalyze the reaction but may lead to side products. Milder acids like PPTS often provide better control and selectivity. Lewis acids can also promote the reaction, with selectivity depending on the specific acid and substrate. nih.govnih.gov
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF)Aprotic solvents are generally preferred. The polarity of the solvent can influence the reaction rate and selectivity. DMF, for instance, is a common solvent for N-alkylation of purines. nih.govresearchgate.net
Temperature Room temperature to refluxHigher temperatures can increase the reaction rate but may decrease the selectivity, favoring the thermodynamically more stable N9 isomer. Kinetically controlled conditions (lower temperatures) might favor the N7 isomer in some cases. nih.gov

This table is a synthesized representation based on general knowledge of N-alkylation of purines and THP protection reactions.

Convergent and Divergent Synthetic Strategies for Scaffold Assembly

Convergent Synthesis: A convergent approach to analogs of this compound would involve the separate synthesis of a modified purine core and a functionalized furfuryl or tetrahydropyranyl moiety, followed by their coupling in the final steps. For instance, a pre-functionalized 6-chloropurine derivative could be reacted with a modified furfurylamine, or a 6-substituted adenine (B156593) could be coupled with a derivatized tetrahydropyranyl halide. This strategy allows for the rapid generation of a library of analogs with variations in different parts of the molecule.

Divergent Synthesis: A divergent strategy would start from a common intermediate, such as 6-chloropurine or kinetin, and then introduce a variety of modifications. For example, starting from kinetin, a range of different protecting groups or substituents could be introduced at the N9 position. Alternatively, the furfuryl group could be modified through reactions such as hydrogenation or electrophilic substitution, leading to a diverse set of compounds from a single precursor.

Stereoselective and Asymmetric Synthesis Considerations

The introduction of the tetrahydropyranyl group creates a new chiral center at the C2 position of the pyran ring. Therefore, the reaction of kinetin with 3,4-dihydro-2H-pyran results in a racemic mixture of two enantiomers.

Stereoselective Synthesis: Achieving stereoselectivity in the synthesis of nucleoside analogs is a significant area of research. For tetrahydropyranyl derivatives, diastereoselective synthesis can be achieved if the starting material already contains a chiral center. However, for an achiral molecule like kinetin, achieving enantioselectivity requires the use of chiral catalysts or reagents. While specific methods for the asymmetric tetrahydropyranylation of purines are not widely reported, general principles of asymmetric catalysis could be applied.

The stereochemistry of the tetrahydropyranyl group can influence the biological activity of the molecule by affecting its binding to target proteins.

Functionalization and Derivatization Strategies of this compound

The this compound scaffold can be further modified to explore structure-activity relationships or to create tools for biological research.

Synthesis of Analogs for Structure-Activity Relationship Elucidation

To understand the relationship between the chemical structure and biological activity, various analogs of this compound can be synthesized. Modifications can be made to the purine ring, the furfuryl group, and the tetrahydropyranyl moiety.

Purine Ring Modifications:

Substitution at the C2 or C8 positions of the purine ring can modulate the electronic properties and steric bulk of the molecule.

Replacement of the purine core with other heterocyclic systems can explore the importance of the adenine scaffold for biological activity.

Furfuryl Group Modifications:

Substitution on the furan (B31954) ring (e.g., methylation) can alter lipophilicity and steric interactions.

Replacement of the furan ring with other aromatic or aliphatic groups can probe the role of the furfuryl moiety.

Tetrahydropyranyl Group Modifications:

Introduction of substituents on the pyran ring can influence stereochemistry and solubility.

Replacement of the THP group with other N9-substituents (e.g., alkyl, benzyl (B1604629), or ribosyl groups) can provide insights into the function of this moiety. nih.govmdpi.com

Analog Type Modification Potential Impact on Activity
N9-Substituted Kinetin Derivatives Replacement of THP with alkyl or benzyl groupsAltered lipophilicity and steric hindrance, potentially affecting receptor binding and cellular uptake. nih.gov
Ring-Substituted Furfuryl Analogs Addition of methyl or other groups to the furan ringModified steric and electronic properties of the N6-substituent.
C2-Substituted Purine Analogs Introduction of halogens or other small groups at the C2 positionChanges in the electronic distribution of the purine ring system.

This table provides hypothetical examples based on common strategies in medicinal chemistry.

Preparation of Bioconjugates and Research Probes

To study the mechanism of action and identify the cellular targets of this compound, it can be functionalized to create bioconjugates and research probes. This typically involves the introduction of a linker arm to which a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, can be attached.

Synthesis of Biotinylated Probes: A common strategy for creating biotinylated probes is to introduce a linker with a terminal amine or carboxylic acid on the this compound scaffold. This functionalized analog can then be coupled to an activated biotin derivative (e.g., biotin-NHS ester). The attachment point for the linker could be at various positions, such as the C8 of the purine or on the furfuryl ring, provided that it does not significantly disrupt the biological activity of the parent compound.

Synthesis of Fluorescent Probes: Similarly, fluorescent probes can be prepared by conjugating a fluorescent dye (e.g., fluorescein, rhodamine) to a functionalized this compound analog. nih.gov The choice of fluorophore and linker length can be optimized to minimize interference with the biological activity of the probe. These fluorescently labeled molecules can be used in techniques such as fluorescence microscopy and flow cytometry to visualize the cellular localization of the compound.

Protecting Group Chemistry in the Synthesis of this compound Precursors

Protecting group chemistry is a fundamental aspect of the synthesis of this compound, ensuring the selective modification of the purine core. The tetrahydropyranyl (THP) group is a commonly employed acid-labile protecting group for hydroxyl and amino functionalities. In the context of this synthesis, it serves to protect the N9 position of the adenine ring.

The introduction of the THP group is typically accomplished by treating the N6-furfuryladenine precursor with dihydropyran (DHP) in the presence of an acid catalyst. The mechanism involves the protonation of DHP to form a resonance-stabilized carbocation, which is then attacked by the nucleophilic N9 atom of the purine ring.

Protecting Group Reagent for Introduction Typical Catalyst Conditions for Removal
Tetrahydropyranyl (THP)3,4-Dihydro-2H-pyran (DHP)p-Toluenesulfonic acid (p-TsOH), Pyridinium p-toluenesulfonate (PPTS)Mild acid (e.g., acetic acid in THF/water)

Purification and Advanced Characterization Techniques for Research-Grade Compounds

The purification of this compound is essential to obtain a research-grade compound with high purity. Given that purine derivatives can exhibit a range of polarities, a combination of chromatographic techniques is often employed.

Purification Techniques:

Flash Column Chromatography: This is a primary method for the purification of the crude product. The choice of stationary and mobile phases is critical. For purine compounds, silica (B1680970) gel is a common stationary phase. The mobile phase is typically a gradient system of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) to effectively separate the desired product from starting materials and byproducts. For more polar purine derivatives, reversed-phase chromatography on C18-functionalized silica may be utilized.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. Reversed-phase columns are commonly used with mobile phases consisting of acetonitrile/water or methanol/water mixtures, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Advanced Characterization Techniques:

A suite of advanced analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the number and chemical environment of protons, confirming the presence of the furfuryl and tetrahydropyranyl moieties, as well as the purine core protons.

¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. Techniques like electrospray ionization (ESI) are commonly used for purine derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic functional groups present in the molecule, such as N-H, C-H, C=N, and C-O bonds.

Technique Information Obtained
¹H NMRProton environment, coupling constants, and structural connectivity.
¹³C NMRCarbon skeleton and chemical shifts of individual carbon atoms.
HRMS (ESI)Exact molecular weight and elemental composition.
FTIRPresence of key functional groups.

Mechanistic Investigations of Furfuryl Tetrahydropyranyladenine S Molecular Interactions

Elucidation of Specific Receptor Binding Mechanisms (e.g., plant cytokinin receptors)

There is no specific research available that details the binding affinity or mechanisms of Furfuryl tetrahydropyranyladenine to plant cytokinin receptors such as ARABIDOPSIS HISTIDINE KINASE 4 (AHK4/CRE1) or AHK3. For other cytokinins, studies have determined specific binding affinities, but this data is absent for this compound.

Identification and Characterization of Enzyme Targets and Inhibition Kinetics

While the N9-tetrahydropyranyl substitution in some cytokinin derivatives has been suggested to confer greater resistance to enzymatic degradation by cytokinin oxidase/dehydrogenase (CKX), specific kinetic data, such as inhibition constants (K_i) or IC50 values for this compound, are not documented in available literature.

Modulation of Intracellular Signal Transduction Pathways

The general mechanism for cytokinins involves activation of a multi-step phosphorelay signaling cascade. However, specific studies detailing how this compound modulates intracellular signal transduction pathways, such as the MAPK pathway, in either plant or in vitro systems, are not available. Research on other compounds has shown effects on these pathways in response to various stimuli. mdpi.com For instance, in human keratinocytes, signaling pathways like MEK1/2-ERK and SEK1/MKK4-JNK are activated by inflammatory signals, and some natural compounds have been shown to suppress this activation. mdpi.com However, no such specific data exists for this compound.

Transcriptomic and Proteomic Profiling of Cellular Responses to this compound (in vitro and plant systems)

No specific transcriptomic or proteomic studies profiling the cellular response to this compound were identified in the available literature. Such studies are crucial for understanding the global changes in gene and protein expression that underlie the biological effects of a compound. While there is extensive research on transcriptomic and proteomic profiling in response to other stimuli in various biological systems, mdpi.comnih.gov this level of investigation has not been published for this compound.

Molecular Basis of Biological Activity in Non-Clinical Systems (e.g., plant growth regulation, cell culture models)

This compound is recognized as a synthetic cytokinin, implying a role in promoting cell division and growth in plants. However, specific studies quantifying its activity in classical cytokinin bioassays (e.g., tobacco callus, wheat leaf senescence) are not available. In in vitro models, such as human skin fibroblasts, it is purported to have anti-aging effects, likely through antioxidant and anti-inflammatory mechanisms. However, the detailed molecular basis for these activities, beyond general attributions to its cytokinin nature, is not well-documented in scientific literature.

An article on the biochemical and metabolic transformations of this compound cannot be generated at this time. A thorough search of scientific literature and databases has revealed a significant lack of available research specifically focused on the metabolism, metabolites, intracellular fate, and stability of this particular chemical compound.

The provided outline requires detailed research findings for each section, including enzyme-mediated metabolism studies, identification of metabolites, intracellular distribution, and degradation pathways. Unfortunately, no peer-reviewed studies or comprehensive data could be located for "this compound" that would allow for a scientifically accurate and informative response adhering to the strict requirements of the request.

Further research on related compounds, such as Kinetin (B1673648) (N6-furfuryladenine), exists. However, the instructions explicitly forbid the inclusion of information that falls outside the scope of "this compound." Therefore, to maintain scientific accuracy and adhere to the user's constraints, the generation of the requested article is not possible.

Advanced Analytical and Spectroscopic Methodologies in Furfuryl Tetrahydropyranyladenine Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of Furfuryl tetrahydropyranyladenine, enabling precise mass measurements that facilitate metabolite profiling and unequivocal structural confirmation. Techniques such as isotope dilution liquid chromatography-high resolution mass spectrometry have been effectively employed to quantify related furanic compounds like furfuryl alcohol, demonstrating the applicability of this method for the sensitive and accurate measurement of this compound in various matrices. nih.gov

The structural integrity of this compound can be confirmed by electrospray ionization mass spectrometry (ESI-MS). researchgate.net Furthermore, predictive tools based on mass spectrometry data can estimate the collision cross-section (CCS) values for different adducts of the molecule. These CCS values are a key physicochemical property that can aid in the identification of the compound in complex biological samples.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺300.14548164.6
[M+Na]⁺322.12742172.3
[M-H]⁻298.13092171.4
[M+NH₄]⁺317.17202175.3
[M+K]⁺338.10136169.9
[M+H-H₂O]⁺282.13546154.2
[M+HCOO]⁻344.13640182.6
[M+CH₃COO]⁻358.15205175.4
[M+Na-2H]⁻320.11287169.0
[M]⁺299.13765165.2
[M]⁻299.13875165.2
m/z: mass-to-charge ratio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of this compound in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments are pivotal in assigning the proton (¹H) and carbon (¹³C) chemical shifts of the molecule. researchgate.net

A study on 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine utilized 2D correlation experiments, such as ¹H–¹H Correlation Spectroscopy (COSY) and Gradient-Encoded Heteronuclear Single Quantum Coherence (ge-2D HSQC), to unambiguously assign the individual ¹H and ¹³C NMR signals. researchgate.net The ¹H NMR spectrum reveals characteristic signals for the purine (B94841), furfuryl, and tetrahydropyranyl moieties, while the ¹³C NMR spectrum provides information on the carbon framework of the molecule. researchgate.net These detailed NMR assignments are fundamental for confirming the compound's structure and for studying its conformational dynamics and interactions with biological macromolecules. researchgate.net

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine in DMSO-d₆ researchgate.net

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C28.37 (s, 1H)138.8
C4-152.9
C5-118.91
C6-154.12
C88.27 (s, 1H)152.4
N10H8.24 (bs, 1H)-
C11-36.4
C147.53 (d, 1H, J= 3.0 Hz)141.7
C156.35 (t, 1H, J= 3.0 Hz)110.3
C166.23 (d, 1H, J= 3.0 Hz)106.5
C17H1.9 (d, 1H, J = 1.9 Hz)80.8
C19-67.6
C20-22.4
C21-24.4
C22-29.9
(s = singlet, d = doublet, t = triplet, bs = broad singlet)

X-ray Crystallography of this compound-Biomolecule Complexes

X-ray crystallography provides unparalleled insight into the three-dimensional structure of molecules at the atomic level. The crystal and molecular structure of 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net

The compound was found to crystallize in the monoclinic P2₁/c space group. researchgate.net The analysis revealed that the purine moiety and the furfuryl ring are planar. researchgate.net A notable feature is the disorder of the tetrahydropyran-2-yl group, which is likely due to the presence of a chiral carbon atom (C17). researchgate.net This detailed structural information is invaluable for understanding the molecule's intrinsic properties and serves as a foundation for computational modeling of its interactions with biological targets.

Table 3: Crystal Data and Structure Refinement for 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine researchgate.net

ParameterValue
Empirical formulaC₁₅H₁₇N₅O₂
Formula weight315.34
Temperature150(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5642(2) Å, b = 13.6174(3) Å, c = 10.3742(2) Å
Volume1460.78(5) ų
Z4
Final R indices [I>2sigma(I)]R1 = 0.0535, wR2 = 0.1343

Advanced Chromatographic Techniques for Separation and Quantification in Complex Research Samples

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex matrices, such as biological fluids or cosmetic formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC, often coupled with ultraviolet (UV) detection, is a versatile technique for analyzing furanic compounds. evitachem.comcore.ac.ukunimore.it For instance, the purity of related acridine (B1665455) derivatives can be assessed using HPLC. evitachem.com Methods have been developed for the separation of furfuryl alcohol using reverse-phase HPLC with a mobile phase consisting of acetonitrile, water, and an acid modifier. sielc.com Ion-exclusion chromatography has also been utilized for the separation of furanic compounds. unimore.it

Gas chromatography, particularly with a flame ionization detector (GC-FID) or coupled to a mass spectrometer (GC-MS), is another powerful tool. core.ac.uke3s-conferences.org GC methods have been optimized for the determination of free furfuryl alcohol in various resin samples. core.ac.uk The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Biophysical Methods for Ligand-Target Interaction Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Understanding the interaction of this compound with its biological targets is crucial for elucidating its mechanism of action. Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for characterizing these interactions in a label-free manner.

Surface Plasmon Resonance (SPR) is a sensitive optical technique that monitors the binding of a ligand to a target molecule immobilized on a sensor surface in real-time. nih.gov SPR provides kinetic data, including the association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. nih.gov This method is particularly useful for screening potential binding partners and for detailed kinetic analysis of the interaction between this compound and its target. elsevierpure.comrsc.org

Computational and in Silico Approaches to Furfuryl Tetrahydropyranyladenine Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Furfuryl tetrahydropyranyladenine, docking studies are crucial for identifying potential protein targets and understanding the molecular basis of its observed biological effects, such as its anti-inflammatory and anti-aging properties. skin-etc.com

Research on related cytokinins, such as kinetin (B1673648), has successfully used molecular docking to identify and characterize interactions with protein targets. For instance, in silico analyses have explored the binding of kinetin to the human Adenosine (B11128) A2A Receptor (A2a-R) and Adenine (B156593) Phosphoribosyltransferase (APRT). researchgate.net These studies reveal key amino acid residues that facilitate binding and provide a framework for understanding how these small molecules can exert effects in mammalian cells. researchgate.netmdpi.com

Similar docking approaches for this compound would involve:

Target Identification: Selecting potential protein targets based on the known activities of cytokinins, such as cyclin-dependent kinases (CDKs), adenosine receptors, or enzymes involved in inflammatory pathways. researchgate.netresearchgate.net

Binding Site Analysis: Predicting the most likely binding pose of this compound within the active site of the target protein.

Interaction Mapping: Identifying the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex.

These studies can generate hypotheses about the mechanism of action. For example, docking this compound into the ATP-binding pocket of a kinase could suggest a mechanism of enzyme inhibition. Molecular docking studies on natural cytokinins have also been used to explore their potential as antifungal agents by predicting their binding to essential fungal enzymes like dihydrofolate reductase (DHFR). researchgate.netnih.gov

Table 1: Potential Protein Targets for Molecular Docking of this compound

Protein Target ClassSpecific Example(s)Rationale for InvestigationPotential Predicted Outcome
Adenosine ReceptorsAdenosine A2A Receptor (A2a-R)Structurally similar to adenosine; known target for other cytokinins like kinetin. researchgate.netmdpi.comElucidation of anti-inflammatory mechanism.
Cyclin-Dependent Kinases (CDKs)CDK2Cytokinins are known to influence the cell cycle. researchgate.netUnderstanding of anti-aging and cellular regulation effects.
Salvage Pathway EnzymesAdenine Phosphoribosyltransferase (APRT)Kinetin has been shown to interact with APRT. researchgate.netInsight into the metabolic fate and cellular uptake.
Fungal EnzymesDihydrofolate Reductase (DHFR)Other cytokinins show antifungal potential via enzyme inhibition. researchgate.netnih.govPrediction of novel antimicrobial activities.

Molecular Dynamics Simulations for Conformational Studies and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to study the physical movement of atoms and molecules over time. nih.govnih.gov While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations offer a dynamic view, allowing researchers to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies. nih.gov

For this compound, MD simulations can be applied to:

Assess Binding Stability: An MD simulation initiated with the docked pose of this compound in its target protein can determine if the ligand remains stably bound over a simulated timescale (nanoseconds to microseconds).

Characterize Conformational Flexibility: The furfuryl and tetrahydropyranyl groups of the molecule grant it significant conformational flexibility. ontosight.ai MD simulations can explore the accessible conformations of the molecule in solution and within a binding pocket, which is critical for understanding its recognition by a receptor.

Analyze Water Dynamics: MD simulations can reveal the role of water molecules in mediating the interaction between this compound and its target protein, which can be crucial for binding affinity.

Recent advancements in computational power and simulation software have made MD simulations a more accessible tool for studying complex biological systems, including protein-ligand interactions. chemrxiv.orgaps.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of the most promising candidates.

A QSAR study on this compound and its analogs would involve:

Data Set Compilation: Assembling a series of structurally related analogs of this compound with experimentally measured biological activity (e.g., anti-inflammatory IC50 values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

QSAR studies on other classes of compounds have successfully identified key structural features that govern activity. nih.govnih.gov For this compound, a QSAR model could reveal the importance of the furfuryl ring, the tetrahydropyranyl moiety, and potential substitution patterns on the purine (B94841) ring for its therapeutic effects.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogs

Descriptor ClassSpecific Descriptor ExampleProperty Measured
ElectronicDipole MomentPolarity and charge distribution of the molecule.
Steric/TopologicalMolecular Weight, Shape IndexSize and three-dimensional shape of the molecule.
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity, which influences membrane permeability.
Quantum ChemicalHOMO/LUMO EnergiesElectron-donating or accepting capabilities.

De Novo Design Strategies for Novel Analogs Based on the this compound Scaffold

De novo design involves using computational algorithms to design novel molecules from scratch or by modifying an existing scaffold. The this compound structure serves as an excellent starting scaffold for designing new analogs with potentially improved properties, such as enhanced activity, better selectivity, or more favorable pharmacokinetic profiles.

Computational strategies for de novo design based on this scaffold include:

Scaffold Hopping: Replacing the purine core with other heterocyclic systems while retaining the key pharmacophoric features (the furfuryl and tetrahydropyranyl side chains) to explore new chemical space.

Fragment-Based Growth: Using the docked pose of this compound in its target protein as a starting point, algorithms can "grow" new functional groups from the scaffold to form additional favorable interactions with the protein.

Linker Modification: Systematically modifying the linker between the purine and the furfuryl group or exploring different attachment points for the tetrahydropyranyl group to optimize binding geometry.

Research into other cytokinin analogs has demonstrated the value of synthesizing and testing derivatives to improve activity, for instance, by substituting the N9 position of the purine ring. researchgate.net

Cheminformatics and Data Mining for Related Compounds and Biological Activity Prediction

Cheminformatics and data mining techniques are essential for navigating the vast landscape of chemical and biological data. researchgate.net For this compound, these approaches can be used to:

Similarity Searching: Screen large chemical databases (like PubChem or ChEMBL) for compounds that are structurally similar to this compound. This can identify commercially available analogs for testing or provide ideas for new synthetic targets.

Target Prediction: Use ligand-based methods to predict potential biological targets for this compound by comparing its structural and physicochemical properties to those of known active compounds. researchgate.net

Literature Mining: Employ text mining algorithms to scan scientific literature for connections between cytokinins, related compounds, and specific biological pathways or diseases, potentially uncovering new therapeutic applications.

In silico target fishing for the related compound kinetin has been used to predict its protein targets in specific organisms, demonstrating the power of these predictive methods. researchgate.net

Applications of Furfuryl Tetrahydropyranyladenine As a Research Tool and Chemical Probe

Utilization in Plant Physiology and Developmental Biology Research

As a member of the cytokinin class of plant hormones, Furfuryl tetrahydropyranyladenine is instrumental in dissecting the mechanisms that govern plant growth and development. Cytokinins are central regulators of numerous developmental processes, including cell division, differentiation of buds and roots, and the initiation and growth of shoot meristems. tandfonline.comresearchgate.net

The application of this compound has been particularly insightful in the study of plant senescence. A primary indicator of senescence is the degradation of chlorophyll (B73375) in leaves. N9-substituted cytokinins, such as this compound, have demonstrated exceptional potency in promoting chlorophyll retention in detached wheat leaf senescence bioassays. researchgate.net The THP group at the N9 position is believed to enhance its metabolic stability by reducing its susceptibility to degradation by enzymes like cytokinin oxidase/dehydrogenase. researchgate.netmdpi.com This prolonged activity allows researchers to study the long-term effects of cytokinin action and the signaling pathways that delay aging in plants.

In plant tissue culture and micropropagation, this compound is used as a research tool to optimize conditions for plant regeneration. researchgate.net Its efficacy in stimulating prolific shoot production, enhancing the development of functional tissues, and promoting rooting makes it a valuable component in protocols for the large-scale propagation of various plant species, including medicinal and ornamental plants. researchgate.netresearchgate.net Researchers utilize compounds like this to investigate species-specific hormonal requirements and to develop more efficient methods for generating healthy, viable plantlets. researchgate.net

Research ApplicationOrganism/SystemKey FindingsReference(s)
Senescence Delay Detached Wheat LeavesPotent promotion of chlorophyll retention, indicating delayed aging. researchgate.net
Micropropagation Aloe arborescensSuperior biochemical and physiological traits in propagated plants. researchgate.net
Developmental Studies General Plant TissuesRegulation of cell division, bud and root differentiation. tandfonline.comresearchgate.net
Metabolic Stability In vitro enzymatic assaysN9-THP substitution reduces turnover by cytokinin oxidase/dehydrogenase. mdpi.com

Application in Cell Biology Studies for Elucidating Fundamental Cellular Mechanisms

Beyond plant biology, this compound has emerged as a chemical probe for investigating fundamental cellular mechanisms in other biological systems, most notably in human cells. While much of this research has been in the context of dermatology, the findings provide insights into universal cellular processes. researchgate.netpyratine.com

Studies using human skin fibroblasts have shown that this compound can delay the onset of age-related cellular changes. pyratine.com This anti-senescence effect provides a tool to explore the molecular pathways that control cellular aging. The compound has been observed to increase mitochondrial activity, thereby boosting the production of cellular energy in the form of ATP. pyratine.com This makes it useful for studying mitochondrial bioenergetics and the role of mitochondria in age-related decline.

Furthermore, this compound exhibits antioxidant properties and has been shown to protect cells from reactive oxygen species (ROS) and stimulate DNA repair mechanisms. pyratine.compyratine.comclinicaltrials.gov Researchers can employ this compound to induce and study cellular responses to oxidative stress, a key factor in many diseases and the aging process. Its anti-inflammatory effects are also utilized to investigate the signaling cascades involved in inflammation. pyratine.comskin-etc.com By observing how it modulates the production of collagen and elastin (B1584352) in fibroblasts, scientists can elucidate the regulatory networks governing the extracellular matrix. pyratine.com

Cellular Mechanism StudiedCell TypeObserved Effect of this compoundReference(s)
Cellular Senescence Human FibroblastsDelays age-related changes. pyratine.com
Mitochondrial Function Human Skin CellsIncreases mitochondrial activity and cellular bioenergy. pyratine.com
DNA Repair & Oxidative Stress Human Skin CellsActs as an antioxidant and stimulates DNA repair. pyratine.compyratine.comclinicaltrials.gov
Inflammation Human Skin CellsExhibits anti-inflammatory properties. researchgate.netpyratine.comskin-etc.com

Development of Affinity Probes and Chemical Tools for Target Identification

A critical step in understanding how a bioactive compound exerts its effects is the identification of its molecular targets. While there are no widespread reports of this compound itself being converted into an affinity probe, its structure is well-suited for such an application, and the strategy is common for related cytokinin derivatives. researchgate.net

The development of a chemical probe typically involves modifying the parent compound to include a reporter tag (such as a fluorophore or biotin) or a reactive group for covalent labeling, without abolishing its biological activity. These modified molecules can then be used in techniques like affinity purification or chemical proteomics to isolate and identify binding proteins from cell or tissue lysates.

For this compound, such a probe could be synthesized by attaching a linker arm with a functional tag to a position on the purine (B94841) ring or the furfuryl side chain that is not critical for binding to its targets. This affinity probe would then enable researchers to "pull down" its cellular partners, such as cytokinin receptors (e.g., AHK family kinases in plants), metabolic enzymes, or other off-target proteins. researchgate.net This approach would provide direct evidence of its mechanism of action and could uncover novel regulatory pathways influenced by cytokinins. Research on other N6-substituted adenine (B156593) derivatives has already suggested their suitability as candidates for fluorescence labeling and as protein-affinity ligands. researchgate.net

Role in Synthetic Biology and Biotechnology Research (e.g., modulating engineered pathways)

In biotechnology, the primary application of this compound is as a potent plant growth regulator in micropropagation to improve the yield and quality of cultured plants. mdpi.comresearchgate.net

In the more nascent field of synthetic biology, which involves the design of novel biological systems, this compound has potential as a chemical modulator. Synthetic biology often involves creating engineered gene circuits that respond to specific molecular inputs. frontiersin.org Given that cytokinin signaling pathways are well-characterized, one could design a synthetic circuit in a plant or microbial system that is activated or repressed by the presence of a cytokinin.

Due to its high stability and potency, this compound would be an excellent external chemical trigger for such an engineered pathway. Researchers could use it to precisely control the expression of a desired gene or the flux through an engineered metabolic pathway. nih.govmdpi.com For example, a synthetic pathway for producing a high-value metabolite could be placed under the control of a cytokinin-responsive promoter. The addition of this compound to the culture medium would then act as a switch to turn on the pathway. This approach is analogous to the use of isopentenyl transferase (ipt) genes, which are involved in cytokinin biosynthesis, in transgenic strategies to control plant development and retard senescence. tandfonline.com The stability and known bioactivity of this compound make it a reliable tool for testing, validating, and operating such synthetically designed biological systems.

Future Directions and Emerging Research Avenues for Furfuryl Tetrahydropyranyladenine

Exploration of Novel Biological Activities and Uncharted Molecular Targets

Future research will likely extend beyond the traditional scope of plant growth regulation to uncover novel biological activities of Furfuryl tetrahydropyranyladenine. There is growing interest in how synthetic cytokinins might influence cellular processes in non-plant organisms, including potential applications in medicine. theses.cztrentu.ca For instance, some cytokinin derivatives have been shown to affect cell proliferation and differentiation in animal cells, suggesting a potential for therapeutic applications. theses.cz A critical aspect of this exploration is the identification of previously unknown molecular targets. While the primary cytokinin receptors in plants, such as CRE1/AHK4, AHK2, and AHK3, are known, the specific binding partners for this compound in various biological systems are yet to be fully elucidated. nih.govpnas.org Advanced biochemical techniques, including affinity chromatography and proteomic screening, will be instrumental in isolating and identifying novel protein interactors, which could unveil new signaling pathways and cellular functions. nih.gov Recent studies have even detected cytokinins in mammalian muscle cells, opening up entirely new avenues for research into their function in animals, including potential roles in addressing age-related muscle decline. trentu.ca

Integration with Multi-Omics Technologies for Systems-Level Understanding

To achieve a holistic view of the biological impact of this compound, the integration of multi-omics technologies is becoming indispensable. premierscience.com This approach combines genomics, transcriptomics, proteomics, and metabolomics to create comprehensive models of cellular responses to the compound. nih.govresearchgate.net For example, transcriptomic analysis can identify genes that are activated or suppressed following treatment, while proteomics can reveal changes in protein levels and modifications. oup.com Metabolomics, in turn, can map out the resulting alterations in metabolic pathways. oup.com This systems biology approach allows researchers to move beyond a single-target perspective to a network-wide understanding of the compound's mechanism of action. nih.govfrontiersin.org Such integrated analyses are crucial for deciphering the complex interplay between different biological layers and for identifying key regulatory hubs in cytokinin signaling. nih.govresearchgate.net The application of multi-omics is also vital for improving crop traits and understanding plant stress responses. researchgate.netfrontiersin.org

Development of Advanced Synthetic Strategies and High-Throughput Chemistry for Analog Libraries

The creation of diverse libraries of this compound analogs is essential for detailed structure-activity relationship (SAR) studies. jst.go.jp Advanced synthetic methodologies, including combinatorial chemistry, are being developed to efficiently generate these libraries. mdpi.com These methods allow for systematic modifications to the core structure of the molecule, enabling a thorough investigation of how different chemical features influence biological activity. acs.org High-throughput screening (HTS) platforms are being increasingly utilized to rapidly assess the biological effects of these newly synthesized analogs. frontiersin.orgresearchgate.net For example, HTS methods have been developed to identify compounds that act as agonists or antagonists of cytokinin receptors like CRE1/AHK4. frontiersin.orgmuni.cz These screening techniques often employ engineered bacterial or yeast systems that report on receptor activity, providing a powerful tool for discovering novel and potent cytokinin-like molecules. frontiersin.orgnih.gov

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity or Potency

Insights gained from SAR studies are fueling the rational design and synthesis of next-generation this compound analogs with improved properties. The primary goals are to develop compounds with greater specificity for individual cytokinin receptor subtypes and to enhance their biological potency. acs.org Computational modeling and in silico screening are becoming central to this process, allowing researchers to predict the binding affinity and selectivity of virtual compounds before they are synthesized. acs.org This predictive power helps to prioritize the most promising candidates for chemical synthesis and biological testing. By understanding the three-dimensional structure of cytokinin receptors and how different analogs interact with them, scientists can make targeted modifications to the molecular structure to achieve desired effects. nih.gov For example, modifications to the N6-side chain of cytokinin analogs have been shown to significantly impact their activity. nih.govnih.gov The development of analogs with enhanced specificity could lead to more precise tools for both research and agricultural applications. nih.gov

Fostering Interdisciplinary Research Collaborations for Comprehensive Understanding

A truly comprehensive understanding of this compound and its potential applications can only be achieved through robust interdisciplinary collaborations. usda.govmissouri.edu Such collaborations bring together experts from diverse fields, including organic chemistry for the synthesis of novel compounds, molecular biology and biochemistry for characterizing their biological activities, and plant science for evaluating their effects in agricultural contexts. duke.edu Computational biologists and bioinformaticians are also crucial for analyzing the large and complex datasets generated by multi-omics studies. nih.gov By fostering a collaborative environment, researchers can bridge the gap between fundamental discoveries and practical applications. mdpi.com Symposia and collaborative research projects that bring together scientists from different disciplines are essential for driving innovation and advancing our understanding of plant hormones and their roles in mediating growth and stress responses. usda.govmissouri.edu This integrated approach will be key to unlocking the full potential of synthetic cytokinins for the benefit of agriculture and potentially human health.

Q & A

Q. What are the recommended methodologies for synthesizing Furfuryl tetrahydropyranyladenine with high purity?

Synthesis optimization requires factorial experimental designs to test variables such as catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and reaction temperatures. For example, a 2³ factorial design can identify interactions between these factors . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or membrane separation technologies (e.g., nanofiltration) is critical to achieve >95% purity. Analytical validation using HPLC with C18 columns and UV detection at 254 nm ensures purity, as outlined in impurity profiling protocols .

Q. How can researchers validate the structural integrity of this compound?

Combine spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm tetrahydropyranyl and furfuryl moieties.
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (tetrahydropyranyl ether linkage).
    Cross-reference spectral data with computational simulations (e.g., Gaussian software) to resolve ambiguities .

Q. What stability assessment protocols are essential for this compound in aqueous solutions?

Conduct accelerated stability studies under ICH guidelines:

  • Conditions : 40°C/75% RH for 6 months.
  • Analytical Metrics : Degradation products monitored via HPLC-DAD. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Buffer systems (pH 4–8) and lyophilization may enhance stability .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Microplate-based assays (e.g., kinase inhibition using ADP-Glo™).
  • Cytotoxicity : MTT assay on human cell lines (HEK-293, HepG2).
  • Receptor binding : Radioligand displacement assays (e.g., adenosine A₂A receptor). Normalize results to positive controls (e.g., theophylline) and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s mechanism of action?

Adopt a systems biology approach:

  • Multi-omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets.
  • Molecular docking : Use AutoDock Vina to predict binding affinities with adenosine receptors. Cross-validate with mutagenesis studies (e.g., alanine scanning) .
  • Theoretical frameworks : Revisit hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome) to refine experimental variables .

Q. What advanced statistical methods address variability in dose-response studies?

  • Mixed-effects models : Account for batch-to-batch variability in synthesis.
  • Bayesian hierarchical modeling : Estimate posterior probabilities for EC₅₀ values across heterogeneous datasets.
  • Meta-analysis : Aggregate data from independent labs using PRISMA guidelines, with sensitivity analysis to exclude outliers .

Q. How can researchers design ecotoxicological studies for this compound?

  • Model systems : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
  • Fate analysis : LC-MS/MS to quantify bioaccumulation in simulated ecosystems (microcosms).
  • Theoretical alignment : Link to Green Chemistry principles (e.g., atom economy during synthesis) to minimize environmental impact .

Q. What computational strategies improve predictive modeling of this compound’s pharmacokinetics?

  • Physiologically based pharmacokinetic (PBPK) modeling : Incorporate logP, pKa, and plasma protein binding data.
  • Machine learning : Train neural networks on ADME datasets (e.g., ChEMBL) to predict bioavailability.
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate metabolic pathways (e.g., cytochrome P450 interactions) .

Key Recommendations

  • Theoretical grounding : Align studies with adenosine receptor theory or green chemistry frameworks .
  • Methodological rigor : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Interdisciplinary collaboration : Integrate chemical engineering (e.g., membrane separation ) with computational biology for holistic insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.